7-Chloro-3-isopropyl-2-methylquinolin-4-ol 7-Chloro-3-isopropyl-2-methylquinolin-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15947592
InChI: InChI=1S/C13H14ClNO/c1-7(2)12-8(3)15-11-6-9(14)4-5-10(11)13(12)16/h4-7H,1-3H3,(H,15,16)
SMILES:
Molecular Formula: C13H14ClNO
Molecular Weight: 235.71 g/mol

7-Chloro-3-isopropyl-2-methylquinolin-4-ol

CAS No.:

Cat. No.: VC15947592

Molecular Formula: C13H14ClNO

Molecular Weight: 235.71 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-3-isopropyl-2-methylquinolin-4-ol -

Specification

Molecular Formula C13H14ClNO
Molecular Weight 235.71 g/mol
IUPAC Name 7-chloro-2-methyl-3-propan-2-yl-1H-quinolin-4-one
Standard InChI InChI=1S/C13H14ClNO/c1-7(2)12-8(3)15-11-6-9(14)4-5-10(11)13(12)16/h4-7H,1-3H3,(H,15,16)
Standard InChI Key SUYDJTQZGUVRPF-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)C2=C(N1)C=C(C=C2)Cl)C(C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The quinoline backbone consists of a benzene ring fused to a pyridine ring. Substitutions at positions 2, 3, and 7 modulate electronic and steric properties:

  • Chlorine at position 7 enhances electrophilic aromatic substitution reactivity and influences intermolecular interactions .

  • Methyl and isopropyl groups at positions 2 and 3 introduce steric bulk, potentially affecting binding to biological targets.

  • The 4-keto group participates in hydrogen bonding and serves as a site for further functionalization .

The molecular formula C₁₃H₁₄ClNO₂ (calculated molecular weight: 235.71 g/mol) aligns with the substituent configuration .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₄ClNO₂
Molecular Weight235.71 g/mol
IUPAC Name7-chloro-2-methyl-3-propan-2-yl-1H-quinolin-4-one
Hazard StatementsH315, H319, H335 (skin/eye irritation, respiratory toxicity)

Synthesis and Reaction Pathways

While explicit protocols for synthesizing 7-chloro-3-isopropyl-2-methylquinolin-4-ol are scarce, analogous quinoline derivatives are typically prepared via:

  • Skraup Synthesis: Cyclization of glycerol with substituted anilines under acidic conditions.

  • Doebner-Miller Reaction: Condensation of α,β-unsaturated carbonyl compounds with anilines .

  • Transition Metal-Catalyzed Coupling: Suzuki-Miyaura reactions to introduce aryl groups.

For this compound, a plausible route involves:

  • Chlorination of a preformed quinoline intermediate at position 7.

  • Friedel-Crafts alkylation to install the isopropyl group.

  • Oxidation or hydroxylation at position 4 to yield the ketone or hydroxyl moiety .

Physicochemical and Hazard Profiles

Stability and Reactivity

The electron-withdrawing chlorine atom deactivates the aromatic ring, reducing susceptibility to electrophilic attack. Conversely, the 4-keto group may undergo nucleophilic addition or reduction to form secondary alcohols or amines .

Table 2: Hazard Mitigation Strategies

Hazard TypePrecautionary Measures
Skin ContactWash with soap and water; avoid direct handling without gloves .
Eye ExposureFlush with water for 15 minutes; seek medical attention if irritation persists .
InhalationMove to fresh air; administer oxygen if breathing is labored .

Challenges and Future Research

Key gaps include:

  • Synthetic Optimization: Developing scalable, high-yield routes.

  • Biological Screening: Testing against pathogen panels and cancer cell lines.

  • Structural Elucidation: Resolving the 4-ol vs. 4-one tautomerism via X-ray crystallography .

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